molecular formula C12H16N2O4S B2424000 N-cyclohexyl-4-nitrobenzenesulfonamide CAS No. 52374-26-2

N-cyclohexyl-4-nitrobenzenesulfonamide

Cat. No. B2424000
CAS RN: 52374-26-2
M. Wt: 284.33
InChI Key: ZBRPMQHGXXEMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-nitrobenzenesulfonamide (NCNB) is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group. The sulfonamide group is further substituted with a cyclohexyl group.

Scientific Research Applications

1. Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-cyclohexyl-4-nitrobenzenesulfonamide and related compounds like 2- and 4-nitrobenzenesulfonamides are used in the preparation of secondary amines. They undergo smooth alkylation, and can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

2. Bacterial Biofilm Inhibition and Cytotoxicity Studies

These sulfonamides are investigated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives have shown suitable inhibitory action and docile cytotoxicity, making them potential candidates for therapeutic applications (Abbasi et al., 2020).

3. Application in Solid-Phase Synthesis

Nitrobenzenesulfonamides, including N-cyclohexyl-4-nitrobenzenesulfonamide, are valuable in solid-phase synthesis. They serve as intermediates in various chemical transformations and can yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

4. Use in Amine Synthesis and Protecting Strategy

These compounds are effective in amine synthesis and as a protecting group. They can be alkylated and arylated under various conditions, showing versatility in synthetic chemistry (Schmidt, Stokes, Davies, & Roberts, 2017).

5. Synthesis of Secondary Amines and Diamines

Nitrobenzenesulfonamides are pivotal in the preparation of secondary amines and diamines, providing a practical method for these syntheses. They can be alkylated to yield N, N-disubstituted sulfonamides in excellent yields (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

6. Analytical Applications

N-cyclohexyl-4-nitrobenzenesulfonamide and related compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been used in analytical applications, particularly as oxidizing titrants in various chemical analyses (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Safety and Hazards

N-cyclohexyl-4-nitrobenzenesulfonamide is classified as a warning substance. It may cause eye irritation, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

N-cyclohexyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRPMQHGXXEMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.